molecular formula C12H16O5 B7902808 Methyl 2,3,4-trimethoxyphenylacetate

Methyl 2,3,4-trimethoxyphenylacetate

Cat. No. B7902808
M. Wt: 240.25 g/mol
InChI Key: YZAZNDAURDYBDV-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trimethoxyphenylacetate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,3,4-trimethoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,4-trimethoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intermediary in Synthesis of Biological Active Isocoumarins : Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, a compound related to Methyl 2,3,4-trimethoxyphenylacetate, has been identified as an intermediate in the synthesis of naturally occurring biologically active isocoumarins and 3,4-dihydroisocoumarins, such as (+)-kigelin. The crystal structure of this compound highlights its aromatic character and potential for hydrogen bonding, which is relevant in chemical synthesis processes (Khan et al., 2006).

  • Regio-Controlled Synthesis of Substituted Phenols : In another study, the synthesis of substituted phenols via regio-controlled condensation reactions involving trimethylsiloxy derivatives and β-dicarbonyl compounds was demonstrated. This process is significant for the production of methyl salicylates, which have various applications, including in the pharmaceutical industry (Chan & Brownbridge, 1981).

  • Synthesis of Polyol Chains for Medical Applications : The use of dinucleophiles like 1,1-bis((trimethylsilyl)methyl)ethene, which may relate to Methyl 2,3,4-trimethoxyphenylacetate, has been studied for the synthesis of polyol chains. These chains are relevant in the synthesis of complex molecules such as roflamycoin, a compound with potential medical applications (Rychnovsky, Fryszman, & Khire, 1999).

  • Role in Histone Modification and Gene Regulation : Trimethylation of histone proteins, a process potentially influenced by methyl donors like Methyl 2,3,4-trimethoxyphenylacetate, plays a significant role in gene regulation and chromatin structure. For example, trimethylated histone H4 is associated with aging in mammalian tissues (Sarg et al., 2002).

  • Use in Derivatization for Analytical Chemistry : The compound has potential applications in analytical chemistry for derivatization, as demonstrated in a study focusing on the preparation of methyl esters of chlorophenoxy acids for gas chromatography analysis. Trimethylsilyldiazomethane, a derivative, is used as a mild and safe alternative in these processes (Ranz, Korpecka, & Lankmayr, 2008).

properties

IUPAC Name

methyl 2-(2,3,4-trimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-14-9-6-5-8(7-10(13)15-2)11(16-3)12(9)17-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAZNDAURDYBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.